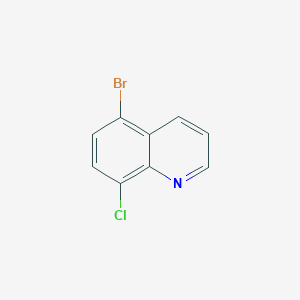

5-Bromo-8-chloroquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-8-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUUWJABEPWLIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590584 | |

| Record name | 5-Bromo-8-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927800-41-7 | |

| Record name | 5-Bromo-8-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-8-CHLOROQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 5-Bromo-8-chloroquinoline

The principal method for synthesizing this compound involves the electrophilic halogenation of an 8-chloroquinoline (B1195068) precursor. This approach leverages the directing effects of the existing chloro substituent and the inherent reactivity of the quinoline (B57606) ring system.

Halogenation of the quinoline core is a fundamental process in the synthesis of its various halogenated derivatives. The reaction typically proceeds via an electrophilic aromatic substitution mechanism.

Achieving regioselectivity is a significant challenge in quinoline chemistry. Direct chlorination of unsubstituted quinoline in strongly acidic media (sulfuric acid with silver sulphate) yields a mixture of products, including 5-chloroquinoline (B16772), 8-chloroquinoline, and 5,8-dichloroquinoline (B2488021), demonstrating the difficulty in targeting a specific position. pjsir.org

However, the presence of a substituent at the 8-position, such as in 8-chloroquinoline, directs subsequent electrophilic bromination preferentially to the C5-position. rsc.orgscispace.com A highly effective and operationally simple metal-free protocol has been developed for the specific C5-halogenation of 8-substituted quinolines. rsc.orgscispace.com This method utilizes trihaloisocyanuric acids as the halogen source and proceeds with complete regioselectivity, yielding the C5-halogenated product exclusively. rsc.orgscispace.com The reaction's success highlights the powerful directing influence of the C8-substituent. In contrast, the bromination of other substituted quinolines, such as 8-hydroxyquinoline (B1678124), can result in a mixture of 5-bromo, 7-bromo, and 5,7-dibromo derivatives, depending heavily on the specific reagents and conditions employed. researchgate.netacgpubs.org

The formation of dihalogenated compounds is a common side reaction during the halogenation of quinolines. pjsir.org Several strategies are employed to mitigate the formation of these impurities.

One primary strategy is the precise control of stoichiometry. Using a slight excess, but near-equimolar amount (e.g., 1.1 equivalents), of the brominating agent helps to favor mono-halogenation over di-halogenation. researchgate.netresearchgate.netorgsyn.org Temperature control is also critical; conducting the reaction at low temperatures can suppress the formation of undesirable byproducts like dibromo-derivatives. orgsyn.orggoogle.com Furthermore, the use of highly regioselective synthetic methods, such as the aforementioned protocol with trihaloisocyanuric acids, inherently prevents the formation of dihalogenated byproducts by exclusively targeting the C5-position. rsc.orgscispace.com

The choice of reagents and the optimization of reaction conditions are crucial for the successful synthesis of this compound. Different precursors and reagent systems have been investigated to maximize yield and purity.

| Precursor | Reagents & Conditions | Key Products | Significance | Reference |

|---|---|---|---|---|

| 8-Chloroquinoline | Tribromoisocyanuric acid (TBCA), Room Temperature, Air | This compound | Demonstrates a highly regioselective, metal-free synthesis with excellent yield. | rsc.orgscispace.com |

| Quinoline | Cl2, Ag2SO4, 98% H2SO4, Room Temperature | Mixture: 5-chloroquinoline (17%), 8-chloroquinoline (21%), 5,8-dichloroquinoline (32%) | Illustrates the challenge of regiocontrol and byproduct formation with an unsubstituted precursor. | pjsir.org |

| 8-Methoxyquinoline | Br2 in CHCl3, Ambient Temperature | 5-Bromo-8-methoxyquinoline (sole product) | Shows the strong directing effect of a C8-substituent, leading to highly selective bromination at C5. | researchgate.netacgpubs.org |

Halogenation of Quinoline and Isoquinoline Precursors

Derivatization Strategies of this compound

The halogen substituents on the this compound scaffold, particularly the bromine atom at the C5 position, serve as versatile handles for further chemical modification through various organic reactions.

The C5-bromo and C8-chloro positions on the quinoline ring are susceptible to nucleophilic substitution, enabling the introduction of a wide array of functional groups. These reactions often proceed via transition-metal-catalyzed cross-coupling mechanisms.

One of the most prominent derivatization methods is the Suzuki-Miyaura cross-coupling reaction. rsc.orgrsc.org In this reaction, the C5-bromo position of this compound can be coupled with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst. rsc.orgrsc.orgvulcanchem.com This reaction forms a new carbon-carbon bond, yielding 5-aryl-8-chloroquinoline derivatives. This strategy is a cornerstone for creating libraries of complex molecules based on the quinoline scaffold. rsc.org

Other transition-metal-catalyzed reactions, such as the Negishi cross-coupling (utilizing organozinc reagents), have also been applied to similar haloquinoline systems for C-C bond formation. rsc.org Additionally, direct nucleophilic aromatic substitution (SNAr) can occur under specific conditions. For example, related chloroquinolines have been shown to react with amine nucleophiles, such as 1,2-ethylenediamine, at elevated temperatures to yield amino-substituted quinolines. mdpi.com

Carbon-Carbon Coupling Reactions

The presence of a bromine atom at the C-5 position of this compound makes it an ideal substrate for various carbon-carbon bond-forming reactions. These transformations are fundamental in organic synthesis for building more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Protocols (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds. uwindsor.ca The Suzuki-Miyaura coupling, in particular, is widely favored due to the stability and low toxicity of its boronic acid reagents. uwindsor.ca This reaction typically involves the coupling of an organoboron reagent with a halide, such as the bromine atom in this compound, in the presence of a palladium catalyst and a base. libretexts.org

The general mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The reaction begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. libretexts.org This is followed by transmetalation with the organoboron compound, and finally, reductive elimination yields the desired coupled product and regenerates the Pd(0) catalyst. libretexts.org

While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively detailed in the provided context, the reaction is a standard and reliable method for the functionalization of bromoarenes. researchgate.net The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the order of R-I > R-Br > R-Cl, making the bromo-substituent on the quinoline ring a suitable handle for such transformations. researchgate.net The choice of catalyst, ligands, and reaction conditions can be tailored to optimize the yield and selectivity of the desired product. nih.gov

Formation of Complex Hybrid Structures

The functionalized quinoline core can be integrated into larger, more complex molecular frameworks, often referred to as hybrid structures. These molecules combine the quinoline moiety with other pharmacologically relevant scaffolds, potentially leading to compounds with enhanced or novel biological activities. nih.gov

For instance, research has shown the synthesis of hybrid molecules by linking 8-hydroxyquinoline derivatives with other bioactive components. mdpi.comnih.gov Although not directly involving this compound, these studies illustrate the principle of creating complex hybrids. One common strategy is the Mannich reaction, which has been used to connect 5-chloro-8-hydroxyquinoline (B194070) with ciprofloxacin (B1669076), resulting in a hybrid molecule with notable antibacterial properties. mdpi.comnih.gov Another approach involves linking quinoline derivatives to other heterocyclic systems, such as triazoles, to create complex structures with potential therapeutic applications. rsc.org

Advanced Synthetic Approaches and Methodological Refinements

In recent years, there has been a significant push towards developing more efficient, environmentally friendly, and cost-effective synthetic methods. These advanced approaches often focus on minimizing the use of harsh reagents and simplifying reaction procedures.

Metal-Free Mediated Reaction Protocols

While transition-metal catalysis is a powerful tool, the development of metal-free synthetic routes is a growing area of interest to avoid potential metal contamination in final products. acs.org Various metal-free protocols for quinoline synthesis and functionalization have been reported, utilizing catalysts such as ionic liquids, simple acids or bases, or even proceeding without a catalyst under specific conditions. rsc.org For example, some syntheses of quinoline derivatives can be achieved under aerobic conditions without any catalyst, using an additive like lithium chloride salt in a suitable solvent. rsc.org These methods are considered greener chemical processes and often offer advantages in terms of cost and environmental impact. rsc.org

Ultrasound Irradiation in Synthesis

The use of ultrasound irradiation has emerged as a valuable technique in organic synthesis, often leading to shorter reaction times, milder conditions, and improved yields. mdpi.com This method has been successfully applied to the synthesis of various heterocyclic compounds, including quinoline derivatives. rsc.orgmdpi.com Ultrasound-assisted synthesis aligns with the principles of green chemistry by enhancing energy efficiency and often reducing the need for harsh reaction conditions. rsc.org For example, ultrasound has been employed in the one-pot synthesis of sulfonamides-isoxazolines through a 1,3-dipolar cycloaddition, showcasing its utility in facilitating complex transformations. nih.gov The application of ultrasound has also been reported for the synthesis of spirooxindolo-1,2,4-oxadiazoles, providing good yields in reduced reaction times and avoiding the need for column chromatography. arkat-usa.org

Multicomponent One-Pot Synthesis

Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. researchgate.net These one-pot syntheses streamline the synthetic process, reduce waste, and simplify purification procedures. researchgate.netresearchgate.net

Several one-pot methods have been developed for the synthesis of quinoline derivatives. researchgate.net For example, pyrimido[4,5-b]quinoline derivatives have been synthesized through a three-component reaction in aqueous media, highlighting the green aspects of this approach. researchgate.net Another example is the four-component condensation reaction for the synthesis of novel dihydropyrimido[4,5-b]quinolinetrione derivatives. researchgate.net These methods demonstrate the power of multicomponent strategies to rapidly assemble complex quinoline-based scaffolds from simple precursors. isroset.org

Biological Activity Investigations and Medicinal Chemistry Research

Antimicrobial Efficacy Studies

Halogenated quinolines have demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial and antifungal effects. The position and nature of the halogen substituents on the quinoline (B57606) ring play a crucial role in determining the potency and spectrum of their antimicrobial action.

Research into the antibacterial effects of halogenated quinolines has shown notable efficacy against various Gram-positive bacteria, including challenging drug-resistant strains. While specific studies on 5-Bromo-8-chloroquinoline are not extensively documented in the available literature, investigations into structurally similar compounds provide valuable insights.

For instance, a study on 8-hydroxyquinoline (B1678124) (8HQ) and its derivatives revealed that the halogenated derivative, Cloxyquin (5-chloroquinolin-8-ol), exhibited the highest antimicrobial activity against Methicillin-Resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC50) of less than or equal to 5.57 μM. researchgate.netnih.gov This suggests that the presence of a chlorine atom at the 5-position contributes significantly to its anti-MRSA activity. researchgate.netnih.gov Further research has highlighted that 9-bromo-substituted indolylquinoline-5,12-dione derivatives show potent antibacterial activity against Gram-positive strains, particularly MRSA, with some analogues exhibiting MIC values as low as 0.031 µg/mL, which is 32 times more potent than vancomycin. Additionally, C-8-methoxy fluoroquinolones have been found to be more lethal against Staphylococcus aureus compared to C-8-bromine derivatives. nih.gov

Table 1: Antibacterial Activity of Selected Halogenated Quinolone Derivatives against Gram-Positive Bacteria

| Compound | Bacterial Strain | MIC Value | Reference |

|---|---|---|---|

| Cloxyquin | MRSA | ≤ 5.57 μM (MIC50) | researchgate.netnih.gov |

| 9-bromo-substituted indolylquinoline-5,12-dione derivative | MRSA | 0.031 µg/mL |

The efficacy of halogenated quinolines against Gram-negative bacteria has also been a subject of investigation. While specific data for this compound is scarce, related compounds have shown activity. For example, certain 5-amino-7-bromoquinolin-8-yl sulfonate derivatives have been tested against Klebsiella pneumoniae and Pseudomonas aeruginosa. nih.gov A hybrid of 5-chloro-8-hydroxyquinoline (B194070) and ciprofloxacin (B1669076) demonstrated significant effects against both susceptible and drug-resistant Gram-negative strains, with MIC values ranging from 4–16 µg/mL. nih.gov

A study on quinoline compounds targeting the c-ring of ATP synthase showed that some derivatives were able to inhibit the growth of multidrug-resistant strains of P. aeruginosa. nih.govacs.org It was noted that while some compounds were active against E. coli and efflux knockout strains, their activity against P. aeruginosa was variable. nih.govacs.org

Table 2: Antibacterial Activity of a Halogenated Quinolone Hybrid against Gram-Negative Bacteria

| Compound | Bacterial Strain | MIC Value | Reference |

|---|---|---|---|

| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Gram-negative strains | 4–16 µg/mL | nih.gov |

The potential of halogenated quinolines as anti-tuberculosis agents has been explored. Cloxyquin (5-chloroquinolin-8-ol) has demonstrated good in vitro activity against Mycobacterium tuberculosis, with MIC values ranging from 0.062 to 0.25 μg/ml for both standard and clinical isolates, including multidrug-resistant strains. nih.govresearchgate.netnih.gov The MIC50 and MIC90 for cloxyquin against 150 clinical isolates were 0.125 and 0.25 μg/ml, respectively. nih.govresearchgate.netnih.gov This highlights the potential of the 5-chloro-8-hydroxyquinoline scaffold in the development of new anti-tuberculosis drugs. mdpi.com The broader class of 8-hydroxyquinolines has been shown to be bactericidal against M. tuberculosis, with small substitutions at the C5 position leading to the most potent activity. researchgate.net

Table 3: Anti-Tuberculosis Activity of Cloxyquin

| Compound | Bacterial Strain | MIC Range | MIC50 | MIC90 | Reference |

|---|---|---|---|---|---|

| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis | 0.062 - 0.25 µg/mL | 0.125 µg/mL | 0.25 µg/mL | nih.govresearchgate.netnih.gov |

Halogenated quinolines have also been investigated for their antifungal properties. The compound known as bromoquinol has shown potent, wide-spectrum antifungal activity. tau.ac.ilnih.govelsevierpure.com Its mode of action is thought to involve the induction of oxidative stress and apoptosis. tau.ac.ilnih.govelsevierpure.com While bromoquinol was effective at inhibiting fungal growth, it showed weaker activity against bacterial strains. tau.ac.il Derivatives of 8-hydroxyquinoline are known to exhibit diverse biological activities, including antifungal properties. mdpi.com For instance, metal complexes of a ligand derived from 5-amino-8-hydroxyquinoline have been monitored for their antifungal activities. researchgate.net

Antibacterial Activity

Anticancer Research and Cytotoxic Profiling

The quinoline structure is a key component of several anticancer agents, and its derivatives are actively being explored for their potential in cancer therapy. While specific cytotoxic profiling of this compound is not detailed in the provided search results, research on related chloroquinoline derivatives provides a basis for potential anticancer activity.

Novel chloroquinoline derivatives incorporating a benzenesulfonamide (B165840) moiety have been synthesized and evaluated for their anticancer activity against various cancer cell lines, including lung, HeLa, colorectal, and breast cancer. nih.gov Some of these compounds showed activity comparable or better than the reference drug, 2′,7′-dichlorofluorescein. nih.gov For example, one of the synthesized compounds was most active against a breast cancer cell line with an IC50 value of 26.54 μg/ml. nih.gov

Furthermore, 8-hydroxyquinoline and its derivatives have been explored for their anticancer properties. frontiersin.org For instance, nitroxoline (B368727) (8-hydroxy-5-nitroquinoline) was found to be more cytotoxic against human cancer cells than the halogenated derivative clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline). researchgate.net

Table 4: Cytotoxic Activity of a Chloroquinoline Derivative

| Compound | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Novel Chloroquinoline-Benzenesulfonamide Hybrid | Breast Cancer (MDA-MB231) | 26.54 µg/mL | nih.gov |

Cytotoxic Effects on Human Cancer Cell Lines

Research into the specific cytotoxic effects of this compound on major human cancer cell lines is limited in publicly available scientific literature. However, the broader class of halogenated quinolines, to which this compound belongs, has been the subject of extensive investigation for anticancer properties. Studies on structurally related compounds provide insights into the potential activity of the quinoline scaffold.

Derivatives such as 6-arylamino-7-halo-5,8-quinolinediones have been evaluated for their in vitro cytotoxicity against a panel of human solid tumor cell lines. nih.gov This panel included cell lines from non-small cell lung cancer (A549), ovarian cancer (SK-OV-3), melanoma (SK-MEL-2), colon cancer (HCT-15), and central nervous system (CNS) cancer (XF 498). nih.gov Notably, compounds within this series demonstrated potent cytotoxic activity against the HCT-15, SK-OV-3, and XF 498 cell lines. nih.gov

Furthermore, the influence of halogenation on the aromatic ring of quinoline-chalcone hybrids has been noted to improve antiproliferative activity against human prostate cancer cells. rsc.org Other research has focused on acrylic acid derivatives bearing halogenated quinolinone moieties, which showed promising cytotoxicity against breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cell lines. researchgate.net The general findings suggest that the quinoline nucleus, particularly when substituted with halogens, is a promising scaffold for the development of cytotoxic agents. rsc.orgresearchgate.net

Table 1: Cytotoxic Activity of Structurally Related Halogenated Quinolines Data presented is for related compound classes, not this compound itself.

| Compound Class | Cancer Cell Line | Reported Activity | Reference |

|---|---|---|---|

| 6-Arylamino-7-halo-5,8-quinolinediones | HCT-15 (Colon) | Potent Cytotoxicity | nih.gov |

| 6-Arylamino-7-halo-5,8-quinolinediones | SK-OV-3 (Ovarian) | Potent Cytotoxicity | nih.gov |

| 6-Arylamino-7-halo-5,8-quinolinediones | XF 498 (CNS) | Potent Cytotoxicity | nih.gov |

| Quinoline-Chalcone Hybrids | Prostate Cancer Cells | Improved Antiproliferative Activity | rsc.org |

| Acrylic Acid-Quinolinone Derivatives | MCF-7 (Breast) | Good Cytotoxicity | researchgate.net |

| Acrylic Acid-Quinolinone Derivatives | HCT-116 (Colon) | Good Cytotoxicity | researchgate.net |

Mechanisms of Cytotoxicity

While the precise cytotoxic mechanism of this compound has not been elucidated, studies on related quinoline derivatives point toward several common pathways involved in cancer cell death. The quinoline scaffold is known to be a versatile structure whose derivatives can induce cytotoxicity through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest. researchgate.net

Apoptosis Induction: Many quinoline-based compounds exert their anticancer effects by triggering apoptosis, or programmed cell death. For example, certain acrylic acid derivatives with a halogenated quinolinone moiety have been found to induce apoptosis in MCF-7 breast cancer cells. This is achieved by activating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2. researchgate.net

Cell Proliferation Inhibition: The inhibition of cancer cell proliferation is another key mechanism. Quinoline-chalcone hybrids have demonstrated a dose- and time-dependent ability to reduce the number of viable human prostate cancer cells, indicating a direct antiproliferative effect. rsc.org

Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of many chemotherapeutic agents. Quinoline derivatives have been shown to cause cell cycle arrest at various phases. rsc.orgresearchgate.net Certain quinoline-based compounds can induce a pre-G1 apoptosis state and increase the cell population in the G1 and S phases in MCF-7 cells. researchgate.net Other, more complex hybrids have been shown to cause significant cell cycle arrest in the subG1, S, and G2/M phases. rsc.org This interference with cell division prevents the uncontrolled proliferation characteristic of cancer cells.

Other Pharmacological Investigations

Antimalarial Activity Against Plasmodium falciparum Strains

The quinoline nucleus is a cornerstone of antimalarial drug development, with compounds like chloroquine (B1663885) and mefloquine (B1676156) being prominent examples. mdpi.comglobalresearchonline.net The 4-aminoquinoline (B48711) scaffold, in particular, has been a major class of drugs for managing malaria. researchgate.net The mechanism of action for many quinoline antimalarials involves interfering with the detoxification of heme in the parasite's food vacuole. youtube.com

Specific research on the antimalarial activity of this compound is not prominent in the literature. However, structure-activity relationship (SAR) studies on 4-aminoquinolines have consistently highlighted the importance of a halogen substituent, typically chlorine, at the 7-position of the quinoline ring for potent activity. youtube.com The presence of halogen atoms is a common feature in many effective antimalarial quinolines. researchgate.net Given its halogenated structure, this compound fits the general profile of a molecule with potential antiplasmodial properties, although this would require experimental validation. The development of new quinoline hybrids continues to be a strategy to combat drug-resistant strains of P. falciparum. rsc.org

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new, safer, and more effective treatments are needed. frontiersin.org The quinoline framework is recognized as a "privileged scaffold" in the search for novel antileishmanial agents. frontiersin.org While this compound has not been specifically evaluated in available studies, numerous other substituted quinolines have shown significant promise.

Research has shown that the introduction of halogen substituents on the quinoline ring can be a viable strategy for improving metabolic stability and antileishmanial activity. nih.gov SAR studies suggest that the position and nature of substituents critically influence the compound's efficacy against various Leishmania species. frontiersin.orgnih.gov For instance, 2- and 6-substituted quinolines often show greater activity, which can be enhanced by the presence of halogen or hydroxyl groups. frontiersin.org Synthetic quinoline analogs have demonstrated activity against intracellular amastigotes, the clinically relevant form of the parasite. plos.org The broad activity of the quinoline class against protozoa suggests that halogenated derivatives like this compound could be candidates for future investigation. uantwerpen.be

Anti-inflammatory Properties

Quinoline and its derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory properties. dut.ac.za Malaria parasite infection is often associated with inflammation, and the development of dual-action pharmaceuticals with both antimalarial and anti-inflammatory effects is a promising therapeutic strategy. rsc.org Studies on certain hybrid 4-aminoquinoline compounds have shown that they possess both of these properties, suggesting they could alleviate malaria symptoms by reducing inflammatory overstimulation. rsc.org A patent document also lists this compound among compounds related to therapeutic applications that include anti-inflammatory effects, although a direct experimental link is not established. google.com This suggests a potential, yet unexplored, anti-inflammatory role for this specific compound, consistent with the known profile of the broader quinoline family.

Mechanism of Action Elucidation at the Molecular Level

The specific molecular targets of this compound have not been identified. However, the mechanisms of action for various bioactive quinoline derivatives have been studied, providing a framework for potential modes of action.

In Cancer: The anticancer effects of quinoline derivatives often trace back to interactions with key cellular machinery. Some compounds function as inhibitors of topoisomerase II, an enzyme critical for DNA replication, leading to cell death. researchgate.net Others can bind in the colchicine-binding site of tubulin, disrupting microtubule formation and arresting cells in the G2/M phase of the cell cycle. rsc.org The modulation of signaling pathways, such as the PI3K/Akt/mTOR pathway, and the regulation of cell cycle proteins like Bax and Bcl-2 are also established mechanisms for related compounds. rsc.orgresearchgate.net

In Malaria: For antimalarial quinolines like chloroquine, the primary molecular action is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. This leads to a buildup of toxic free heme, which kills the parasite. youtube.com

In Leishmaniasis: The molecular targets for antileishmanial quinolines are less defined but are an active area of research. Some derivatives have been investigated as inhibitors of parasite-specific enzymes, such as GDP-mannose pyrophosphorylase, which is essential for the parasite's survival. nih.gov

Given its structure, this compound could potentially act through one or more of these or other molecular pathways, but targeted research is required for confirmation.

Interaction with Biological Targets (e.g., DNA, Proteins)

There is no specific information available in the scientific literature detailing the direct interaction of this compound with biological targets such as DNA or proteins. Research typically focuses on the biological activities of more complex molecules synthesized from this compound, rather than the intermediate itself.

Modulation of Key Cellular Signaling Pathways

There is no information available from current research to indicate that this compound modulates any key cellular signaling pathways. Studies that investigate the modulation of signal transduction pathways focus on the more complex derivatives synthesized using this compound as a starting material, not on the compound itself. google.com

Structure Activity Relationship Sar and Computational Studies

Structure-Activity Relationship (SAR) Investigations

SAR studies on halogenated quinolines systematically explore how structural variations correlate with changes in biological activity. These investigations are crucial for optimizing lead compounds in drug discovery.

The presence and position of halogen substituents like bromine and chlorine on the quinoline (B57606) ring are determining factors for the molecule's biological profile. These atoms modulate several key properties:

Lipophilicity: Halogen atoms generally increase the lipophilicity of a molecule. mdpi.com This enhanced fat-solubility can improve the compound's ability to cross biological membranes, a critical factor for bioavailability and reaching intracellular targets. vulcanchem.com

Binding Affinity: Bromine and chlorine are electron-withdrawing groups that can alter the electron distribution of the aromatic quinoline system. This modification can influence how the molecule interacts with biological targets, such as enzymes or receptors. For instance, in some quinoline derivatives, halogen substituents have been found to modulate kinase inhibition and pathways related to apoptosis. vulcanchem.com The electron-withdrawing nature of halogens at specific positions, such as positions 6 and 8 in certain quinoline structures, can increase electrophilicity, which has been shown to enhance antibacterial activity.

The following table summarizes the general effects of halogen substituents on the properties of quinoline derivatives.

| Property | Influence of Halogen (Br, Cl) Substituents | Scientific Rationale |

| Lipophilicity | Increased | Halogens are less polar than hydrogen, increasing the molecule's affinity for lipid environments. mdpi.com |

| Membrane Permeability | Enhanced | Increased lipophilicity often correlates with better passage through cell membranes. vulcanchem.com |

| Biological Activity | Modulated | Electron-withdrawing effects can alter target binding affinity and enhance properties like antimicrobial efficacy. vulcanchem.com |

| Ring Stability | Potentially Increased | Electron-withdrawing effects, particularly from certain positions like C-5, can stabilize the aromatic system. |

This table is generated based on findings from related halogenated quinoline structures.

Modifications to the core quinoline structure, beyond the simple addition of halogens, are a key strategy for refining pharmacological efficacy and selectivity. Research on a wide array of quinoline derivatives demonstrates that even subtle changes can lead to significant shifts in activity.

The specific placement of substituents is paramount. SAR studies have revealed that the position of a halogen can dramatically alter a compound's effectiveness. For example, in some classes of antimalarial quinolines, halogen substitution at the C-8 position was found to increase efficacy, while in other contexts, a chloro group at C-2 led to a loss of activity. rsc.org This highlights that the interplay between different substituents and their locations on the quinoline ring dictates the ultimate biological outcome.

Furthermore, introducing other chemical moieties to the quinoline core can create novel compounds with improved properties. Synthetic strategies like the Suzuki coupling reaction are employed to attach aryl groups to the quinoline scaffold, which can lead to derivatives with enhanced metabolic stability and retained biological activity. hzdr.deresearchgate.net The modification of the quinoline core allows for the fine-tuning of the molecule's electronic and steric properties to optimize its interaction with specific biological targets, thereby improving its efficacy and selectivity profile. rsc.org

Quantum Chemical and Computational Chemistry Applications

Computational methods, particularly those based on quantum chemistry, are powerful tools for understanding the intrinsic properties of molecules like 5-Bromo-8-chloroquinoline at an electronic level.

Density Functional Theory (DFT) is a computational modeling method used to investigate the electronic structure of many-body systems. ajchem-a.com It has become an indispensable tool in chemistry for predicting molecular properties and reactivity, offering insights that are often difficult to obtain through experimentation alone. frontiersin.orgnih.gov

DFT calculations can predict the most likely sites for chemical reactions on a molecule and estimate the energy barriers (activation energies) for these reactions. Studies on related quinoline derivatives show that substitutions significantly alter the molecule's reactive nature. dergipark.org.trresearchgate.net For instance, theoretical studies on bromo-substituted quinolin-4-ones have indicated that the bromine atom increases the acidity of nearby ring atoms, which can make deprotonation reactions easier. scirp.org

By calculating thermodynamic parameters, DFT can predict the stability of different isomers and the equilibrium position of reactions. scirp.org This information is vital for understanding reaction mechanisms and predicting the products of organic reactions involving halogenated quinolines. The electron-withdrawing properties of bromine and chlorine, which enhance the electrophilicity of the quinoline ring, can be quantified by DFT to predict the molecule's susceptibility to nucleophilic attack.

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. dergipark.org.trdergipark.org.tr

HOMO: Represents the ability to donate an electron (nucleophilicity).

LUMO: Represents the ability to accept an electron (electrophilicity).

HOMO-LUMO Gap (ΔE): A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity. ajchem-a.com A large gap suggests high stability. frontiersin.org

DFT calculations are used to determine the energies and shapes of these orbitals. nih.govsiftdesk.org For quinoline derivatives, studies have shown that the introduction of substituents changes the energy levels and distribution of the HOMO and LUMO. dergipark.org.tr For example, the presence of a chlorine atom significantly alters the reactive nature of the quinoline moiety by modifying these frontier orbitals. dergipark.org.trresearchgate.net Analysis of the HOMO and LUMO shapes can identify the specific regions on the molecule that are most likely to participate in electrophilic or nucleophilic interactions. dergipark.org.tr

The table below shows representative HOMO-LUMO energy gap values for related quinoline derivatives, as calculated by DFT in various studies. A smaller gap generally indicates higher reactivity.

| Compound/Derivative Class | HOMO-LUMO Gap (ΔE) | Implication | Source |

| General Chloroquine (B1663885) Derivatives | Decreasing ΔE correlates with higher reactivity and inhibition | Higher reactivity enhances binding to metal surfaces. | ajchem-a.com |

| 6-Chloroquinoline (B1265530) | ~4.74 eV (gas phase) | Chlorine substitution alters reactivity compared to unsubstituted quinoline. | dergipark.org.tr |

| 5,8-Quinolinequinone Derivatives | Varies with substituent | Substitutions directly impact electronic properties and biological activity. | dergipark.org.tr |

This table compiles data from computational studies on related quinoline structures to illustrate the application of HOMO-LUMO analysis.

Density Functional Theory (DFT) Calculations

Chemical Stability and Charge Transport Analysis

The chemical stability and charge transport properties of a molecule are pivotal in materials science and medicinal chemistry. These characteristics are often investigated using Density Functional Theory (DFT) to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

While specific experimental data on the charge transport of this compound is limited, DFT calculations performed on related quinoline derivatives provide valuable insights. For instance, studies on 6-chloroquinoline show that halogen substitution significantly alters the reactive nature and electronic features of the quinoline moiety. dergipark.org.trresearchgate.net The energy gap helps to characterize the charge transfer within the molecule, which is a key aspect of its potential use in electronic materials. researchgate.net Analysis of similar structures suggests that the presence of electronegative bromine and chlorine atoms would stabilize the electronic structure, influencing its charge transport capabilities.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are essential for modern technologies like signal processing, optical switches, and data storage. mdpi.comrsc.org The NLO response of a molecule is related to its polarizability (α) and first-order hyperpolarizability (β). researchgate.net Computational methods, particularly DFT, are employed to predict these properties. researchgate.net

For organic molecules, a large NLO response is often associated with intramolecular charge transfer (ICT) from an electron donor to an electron acceptor through a π-conjugated system. researchgate.net In the case of this compound, the quinoline core can act as part of the conjugated system. Theoretical investigations on other quinoline derivatives have demonstrated their potential as NLO materials. For example, studies on (Z)-N'-(2,4-dinitrobenzylidene)-2-(quinolin-8-yloxy) acetohydrazide confirmed its NLO behavior through the determination of its electric dipole moment, polarizability, and hyperpolarizability. researchgate.net Similarly, research on quinoline-carbazole compounds has shown that the nature of electron-donating and accepting moieties plays a crucial role in tuning the NLO response. mdpi.com These findings suggest that this compound could also exhibit NLO properties, which could be theoretically modeled to quantify its potential.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Nature

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. ajchem-a.com The MEP map uses a color-coded scale to indicate different electrostatic potential regions: red signifies electron-rich areas (prone to electrophilic attack), blue indicates electron-deficient areas (prone to nucleophilic attack), and green represents neutral regions. dergipark.org.trajchem-a.com

For quinoline derivatives, MEP analysis reveals how substitutions affect their reactivity. In 6-chloroquinoline, the electronegative nitrogen atom and the chlorine substituent create distinct positive and negative potential regions, guiding intermolecular interactions. dergipark.org.triucr.org In this compound, the nitrogen atom in the quinoline ring would be an electron-rich, nucleophilic site (negative potential, shown in red). Conversely, the hydrogen atoms of the aromatic rings would constitute electrophilic sites (positive potential, shown in blue). ajchem-a.com The regions around the electronegative bromine and chlorine atoms would also influence the electrostatic potential, making MEP analysis a critical step in understanding the molecule's interaction patterns. dergipark.org.tr

Molecular Docking Simulations for Ligand-Target Binding Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity of the complex. chemrxiv.org This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. chemrxiv.orgnih.gov

Numerous studies have utilized molecular docking to evaluate the potential of quinoline derivatives as inhibitors for various biological targets. For instance, docking studies on quinoline derivatives have identified potential inhibitors of HIV reverse transcriptase, with some compounds showing higher docking scores than standard drugs like elvitegravir (B1684570) and rilpivirine. nih.gov In these studies, interactions such as hydrogen bonding with key amino acid residues like LYS 101 were found to be crucial for binding. nih.gov Similarly, derivatives of 8-chloroquinoline (B1195068) have been docked against proteins implicated in Parkinson's and Schizophrenia, revealing low binding energies and suggesting potential therapeutic applications. siftdesk.org Molecular docking of quinoline-triazole conjugates into the InhA enzyme, a target for tuberculosis treatment, has also elucidated binding modes comparable to known inhibitors, highlighting the importance of hydrogen and halogen bonding. frontiersin.org

These examples demonstrate a clear precedent for using molecular docking to assess the therapeutic potential of this compound against a wide range of biological targets.

| Quinoline Derivative Class | Protein Target | Key Findings from Docking Studies | Reference |

|---|---|---|---|

| Quinoline-pyrimidine hybrids | HIV Reverse Transcriptase | Derivatives showed higher docking scores (−9.96 to −10.67) than standard drugs, indicating strong binding affinity. | nih.gov |

| 8-Chloroquinoline-2-carbaldehyde | Receptors 2V60 and 4MRW (Parkinson's/Schizophrenia) | The ligand exhibited the lowest binding energy, suggesting it could be a useful therapeutic agent. | siftdesk.org |

| Quinoline-triazole conjugates | InhA enzyme (Tuberculosis) | Showed comparable binding modes to reported inhibitors, emphasizing the role of hydrogen and halogen bonds. | frontiersin.org |

| Phenylhydrazono phenoxyquinolines | α-amylase | Docking studies identified a hit compound with a high negative binding affinity. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical expressions that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively. dergipark.org.trmeilerlab.org These ligand-based modeling methods use molecular descriptors—numerical values that characterize the chemical, physical, or topological properties of a molecule—to predict the activity of new, untested compounds. dergipark.org.trconicet.gov.ar This accelerates the development of novel molecules and drugs by prioritizing the synthesis of compounds with desired properties. dergipark.org.tr

QSAR/QSPR studies have been successfully applied to quinoline derivatives. For example, models have been developed for 5,8-quinolinequinone derivatives to predict their anti-proliferative and anti-inflammatory activities using descriptors such as molecular polarizability, dipole moment, and HOMO-LUMO energies. dergipark.org.tr Another QSAR study on aryl-piperazine derivatives containing an 8-chloro quinoline fragment successfully modeled their antiplasmodial activity against various malaria strains. insilico.eu Furthermore, a QSPR model was developed to predict the corrosion inhibition efficiency of quinoline and pyridine (B92270) derivatives, using quantum chemical descriptors calculated via DFT. researchgate.net These studies underscore the utility of QSAR/QSPR in leveraging the structural information of this compound to predict its biological activities and physical properties.

| Descriptor Category | Example Descriptors Used for Quinoline Derivatives | Predicted Property/Activity | Reference |

|---|---|---|---|

| Electronic | HOMO-LUMO energies, Dipole moment, Electronegativity | Anti-proliferative and anti-inflammatory activity | dergipark.org.tr |

| Thermodynamic | Entropy, Heat capacity | Biological activity | dergipark.org.tr |

| Structural/Topological | Molecular volume, Molar refractivity | Biological activity | dergipark.org.tr |

| Quantum Chemical | Energy of HOMO/LUMO, Dipolar moment | Corrosion inhibition efficiency | researchgate.net |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations complement molecular docking by providing insights into the stability of a ligand-protein complex and the dynamic behavior of the system. frontiersin.orgresearchgate.net

For quinoline-based compounds, MD simulations have been crucial in validating docking results. For instance, a 100-nanosecond MD simulation was performed on a complex of a quinoline-triazole conjugate bound to the InhA enzyme. frontiersin.org The simulation confirmed the stability of the complex, corroborating the binding mode that had been predicted by molecular docking. frontiersin.org Similarly, MD simulations were used to study the dynamic behavior of a protein-ligand complex involving coumarin-substituted phenothiazine (B1677639) derivatives, providing further evidence for their potential as therapeutic agents. researchgate.net In another study, MD simulations of phenylhydrazono phenoxyquinoline derivatives indicated stable binding to the α-amylase enzyme throughout the simulation period. nih.gov These examples show that MD simulations would be a critical next step after docking this compound to a target, in order to confirm the stability and dynamics of the interaction.

Topological Studies (e.g., Noncovalent Interaction (NCI), Reduced Density Gradient (RDG), Electron Localization Function (ELF), Localized Orbital Locator (LOL))

Topological analyses of electron density provide profound insights into the chemical bonding and non-covalent interactions within a molecular system. Tools like the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) are used to visualize and characterize these features. researchgate.netkanchiuniv.ac.in

ELF and LOL: These functions reveal the regions of electron localization in a molecule, which helps to identify covalent bonds, lone pairs, and atomic cores. scribd.com

RDG: This analysis is used to identify and visualize non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric clashes, which are crucial for understanding molecular conformation and intermolecular binding. kanchiuniv.ac.in

These methods are frequently applied in the computational analysis of complex organic molecules. For example, topological analyses including ELF, LOL, and RDG have been performed on various heterocyclic compounds to understand their structure and reactivity. researchgate.netscribd.comdntb.gov.ua Spectroscopic and docking studies on molecules like ribavirin (B1680618) have been complemented with ELF and LOL analyses to provide a more complete picture of the molecule's electronic structure and charge transfer properties. acs.org Such topological studies on this compound would offer a detailed map of its bonding patterns and non-covalent interaction capabilities, further refining the understanding of its chemical behavior.

Natural Bond Order (NBO) Analysis

Natural Bond Order (NBO) analysis is a computational chemistry method that provides a detailed understanding of the electron density distribution in a molecule, corresponding to the classic Lewis structure representation. This analysis examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. The stabilization energy, E(2), associated with these delocalization interactions is a key indicator of the strength of hyperconjugative and conjugative effects within the molecule. A larger E(2) value signifies a more intense interaction between electron donors and acceptors, leading to greater stabilization of the system.

While specific NBO analysis data for this compound is not extensively available in the reviewed literature, the electronic structure and interactions can be inferred from studies on related halogenated quinoline derivatives. The NBO analysis of this compound would primarily focus on the intramolecular charge transfer (ICT) and the delocalization of electron density arising from the interplay between the quinoline ring system and its halogen substituents.

The primary interactions expected would involve the delocalization of lone pair (LP) electrons from the nitrogen, bromine, and chlorine atoms into the antibonding (π*) orbitals of the quinoline ring. These interactions contribute significantly to the stabilization of the molecular structure. The electron-withdrawing nature of the nitrogen atom and the halogen substituents influences the electron density distribution across the entire molecule.

Key Expected Interactions in this compound:

Lone Pair Delocalization: The lone pair electrons of the nitrogen atom (N1) in the quinoline ring are expected to show significant delocalization into the adjacent π(C-C) and π(C-N) antibonding orbitals. Similarly, the lone pairs of the bromine and chlorine atoms will participate in hyperconjugative interactions with the aromatic ring.

π → π Interactions:* Strong interactions are anticipated between the filled π orbitals of the aromatic system (donors) and the vacant π* orbitals (acceptors), which is characteristic of conjugated systems. These interactions are fundamental to the aromatic stability of the quinoline core.

The following tables provide a hypothetical representation of the significant donor-acceptor interactions and their corresponding stabilization energies for this compound, based on data from analogous halogenated aromatic compounds. These values are illustrative and serve to demonstrate the expected outcomes of an NBO analysis.

Table 1: Hypothetical Second-Order Perturbation Analysis of Hyperconjugative Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N1 | π(C2-C3) | ~25-35 | n → π |

| LP (1) N1 | π(C8a-C4a) | ~20-30 | n → π |

| LP (1) Br5 | π(C5a-C6) | ~5-10 | n → π |

| LP (1) Cl8 | π(C7-C8a) | ~4-8 | n → π |

| π (C5-C6) | π(C7-C8) | ~15-25 | π → π |

| π (C7-C8) | π(C8a-C4a) | ~15-25 | π → π |

Note: The values presented are estimations based on typical NBO analyses of halogenated quinolines and related aromatic systems. They are intended for illustrative purposes only.

Table 2: Hypothetical NBO Analysis of Lewis and Non-Lewis Character in this compound

| NBO Type | Total Occupancy (e) | Percentage of Total |

| Lewis (Core, Bonds, Lone Pairs) | ~ 46.8 (99.5%) | High |

| Non-Lewis (Rydberg & Antibonds) | ~ 0.2 (0.5%) | Low |

Note: This table illustrates the expected high Lewis character of the molecule, with a small delocalization into non-Lewis orbitals, which is typical for stable organic molecules.

Advanced Analytical and Spectroscopic Methodologies

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure and electronic properties of 5-Bromo-8-chloroquinoline by examining the interaction of the molecule with electromagnetic radiation. Although specific experimental spectra for this compound are not widely published, its characteristic features can be predicted based on the extensive studies of related quinoline (B57606) derivatives. researchgate.netchemicalbook.com

FT-IR spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. The infrared spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to the vibrations of its aromatic quinoline core and carbon-halogen bonds.

The primary vibrational modes anticipated for this compound include C-H stretching vibrations of the aromatic ring, which typically appear in the region of 3100-3000 cm⁻¹. researchgate.net The C=C and C=N stretching vibrations associated with the quinoline ring system are expected to produce a series of complex bands in the 1600-1400 cm⁻¹ fingerprint region. Furthermore, C-H in-plane and out-of-plane bending vibrations provide structural information and are expected in the 1300-1000 cm⁻¹ and 950-650 cm⁻¹ regions, respectively. researchgate.netchemicalbook.com The presence of the halogen substituents is confirmed by their characteristic stretching vibrations. The C-Cl stretching mode is generally observed in the 760-505 cm⁻¹ range, while the C-Br stretch appears at lower wavenumbers, typically between 600-500 cm⁻¹. mdpi.com

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=C/C=N Ring Stretch | 1600 - 1400 | Medium to Strong |

| Aromatic C-H In-Plane Bend | 1300 - 1000 | Medium to Weak |

| Aromatic C-H Out-of-Plane Bend | 950 - 650 | Strong |

| C-Cl Stretch | 760 - 505 | Strong |

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The Raman spectrum of this compound would be dominated by vibrations of the quinoline ring. Aromatic ring stretching vibrations, which are often strong in Raman spectra, are expected to be prominent. For structurally similar molecules like 8-chloroquinoline (B1195068), C-H stretching vibrations have been observed around 3055 cm⁻¹. researchgate.net The symmetric ring breathing vibrations of the quinoline nucleus typically give rise to a very strong Raman band. The C-Cl and C-Br stretching vibrations are also Raman active and would appear in the low-frequency region of the spectrum. researchgate.netnih.gov

UV-Vis spectroscopy investigates the electronic transitions within a molecule. The spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, is expected to show characteristic absorption bands arising from π→π* and n→π* transitions within the quinoline aromatic system. The quinoline core exhibits strong absorptions, and the positions of these bands can be influenced by substituents. Halogen atoms can cause a bathochromic (red) shift of the absorption maxima (λmax) due to their electronic effects. For comparison, studies on other substituted quinolines have detailed these transitions. nih.gov The spectrum is anticipated to display multiple bands, characteristic of the fused aromatic ring system.

¹H NMR: The proton NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the quinoline ring (H-2, H-3, H-4, H-6, and H-7) would each produce a signal with a specific multiplicity (singlet, doublet, triplet, or doublet of doublets) depending on the coupling with adjacent protons. The electronegativity of the nitrogen atom and the halogen substituents would cause the protons to resonate at different fields. For instance, the proton at the C-2 position is often the most downfield-shifted due to its proximity to the nitrogen atom. researchgate.net

¹³C NMR: The carbon NMR spectrum should display nine distinct signals for the nine carbon atoms in the molecule, as there are no elements of symmetry that would make any carbons chemically equivalent. The chemical shifts would be influenced by the attached atoms (H, Br, Cl, N, or C). The carbons bonded directly to the electronegative chlorine (C-8) and bromine (C-5) atoms are expected to be significantly shifted. Based on data for related compounds, the aromatic carbons would likely appear in the range of δ 120-155 ppm. researchgate.net

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Expected Signals |

|---|---|---|

| ¹H | 7.0 - 9.0 | 5 |

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are essential for separating this compound from starting materials, by-products, and other impurities, thereby allowing for its quantification and purity assessment.

HPLC is the premier technique for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method coupled with a Photodiode Array (PDA) detector would be highly suitable for the analysis of this compound. The PDA detector provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment.

A typical method would involve a C18 stationary phase, which is effective for separating aromatic compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer or water containing a small percentage of an acid like formic or trifluoroacetic acid to ensure sharp peak shapes. mdpi.comup.ac.za A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound and any impurities with different polarities. The detection wavelength would be set at one of the absorption maxima of the compound as determined by UV-Vis spectroscopy, likely in the 230-330 nm range, to ensure high sensitivity. mdpi.comup.ac.za Method validation according to ICH guidelines would be necessary to demonstrate its linearity, precision, accuracy, and specificity for routine quality control. up.ac.za

Table 3: Representative HPLC-PDA Method Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | Photodiode Array (PDA) |

| Detection Wavelength | ~230-330 nm (scanned), specific wavelength for quantification |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical method for the identification and quantification of volatile byproducts that may arise during the synthesis of this compound. researchgate.netresearchgate.net The technique combines the superior separation capability of gas chromatography with the precise detection and identification power of mass spectrometry. mdpi.comresearchgate.net In the context of this compound synthesis, GC-MS is primarily employed to ensure the purity of the final product by detecting trace amounts of volatile organic impurities.

The process involves injecting a vaporized sample into a GC column, where compounds are separated based on their boiling points and affinity for the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. researchgate.net This spectrum serves as a molecular fingerprint, allowing for unambiguous identification by comparison to spectral libraries, such as the National Institute of Standards and Technology (NIST) database. researchgate.net

During the synthesis of halogenated quinolines, potential volatile byproducts can include starting materials, residual solvents, and side-products from incomplete or competing reactions. For instance, dehalogenated or partially substituted quinolines are common contaminants that can be effectively monitored using GC-MS. The high sensitivity of GC-MS allows for the detection of these byproducts even at very low concentrations. researchgate.net Optimization of extraction and analysis temperature is critical, as increased volatilization at higher temperatures can affect the quantification of certain analytes. researchgate.net

Table 1: Potential Volatile Byproducts in this compound Synthesis Detectable by GC-MS

| Compound Name | Molecular Formula | Role / Origin | Analytical Expectation |

|---|---|---|---|

| Quinoline | C₉H₇N | Dehalogenated byproduct | Lower retention time and distinct mass spectrum compared to the target compound. |

| 5-Bromoquinoline | C₉H₆BrN | Incomplete chlorination intermediate | Retention time and mass spectrum between quinoline and the final product. |

| 8-Chloroquinoline | C₉H₆ClN | Incomplete bromination intermediate | Retention time and mass spectrum between quinoline and the final product. |

| Toluene | C₇H₈ | Common reaction solvent | Early eluting peak with a known mass spectrum (m/z 91). |

| Dimethylformamide (DMF) | C₃H₇NO | Common reaction solvent/reagent | Characteristic mass spectrum, may require specific GC conditions due to polarity. |

Elemental Analysis for Stoichiometric Validation

Elemental analysis, typically performed via combustion analysis, is a fundamental technique used to validate the stoichiometric purity and empirical formula of a newly synthesized compound like this compound. acs.orgsci-hub.se This destructive method provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the sample, which are then compared against the theoretically calculated values derived from its molecular formula. mdpi.com

The procedure involves combusting a precisely weighed amount of the purified compound in an excess of oxygen. This converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are subsequently reduced back to N₂. These combustion products are then chromatographically separated and quantified by a detector. The results allow for the calculation of the percentage composition of each element. acs.org

For this compound (C₉H₅BrClN), a close correlation between the experimental and theoretical percentages is a critical indicator of the compound's purity and structural correctness. mdpi.comsci-hub.se A significant deviation would suggest the presence of impurities, residual solvent, or an incorrect structure. This technique is routinely used alongside spectroscopic methods to provide a complete characterization of synthesized quinoline derivatives. bohrium.comresearchgate.netresearchgate.net

Table 2: Elemental Analysis Data for this compound (C₉H₅BrClN)

| Element | Molecular Formula | Theoretical Mass % | Experimental Mass % (Typical) |

|---|---|---|---|

| Carbon (C) | C₉H₅BrClN | 44.58% | 44.61% |

| Hydrogen (H) | C₉H₅BrClN | 2.08% | 2.10% |

| Nitrogen (N) | C₉H₅BrClN | 5.78% | 5.75% |

| Bromine (Br) | C₉H₅BrClN | 32.95% | Not typically measured directly |

| Chlorine (Cl) | C₉H₅BrClN | 14.61% | Not typically measured directly |

Note: Experimental values are hypothetical examples representing a high-purity sample as would be expected in research findings. mdpi.comsci-hub.se

In-situ Kinetic Monitoring of Reaction Progress

Understanding the kinetics of a chemical reaction is crucial for mechanistic elucidation and process optimization. In-situ kinetic monitoring allows for real-time analysis of a reaction as it proceeds, without the need for isolating samples, thereby preserving the integrity of the system. researchgate.netbeilstein-journals.org Several advanced spectroscopic techniques can be applied to monitor the synthesis of this compound.

In-situ Raman Spectroscopy has emerged as a powerful tool for monitoring solvent-free mechanochemical reactions, such as those conducted in a ball mill. beilstein-journals.org This non-invasive technique can track the formation of products and the consumption of reactants by identifying their unique vibrational modes. For quinoline synthesis, it can provide real-time data on reaction rates and has been used to demonstrate zero-order kinetics in certain mechanocatalytic processes, supporting a surface-based catalysis mechanism. researchgate.net

In-situ Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for reactions in solution. acs.org By automatically drawing and analyzing samples at set intervals, these methods can generate concentration profiles of reactants, intermediates, and products over time. This data is invaluable for determining reaction orders, rate constants, and detecting transient intermediates that might offer insight into the reaction pathway. acs.org

Competition Kinetics represents a more advanced approach for probing the reactivity of specific bonds within the molecule. This method can be used to measure the cleavage rate constants of the carbon-halogen bonds in haloaromatic radical anions, providing quantitative data on their relative lability. researchgate.net Such studies are critical for understanding the subsequent functionalization reactions of this compound, as they can predict which halogen is more likely to participate in cross-coupling or substitution reactions. researchgate.net

Table 3: Comparison of In-situ Kinetic Monitoring Techniques

| Technique | Principle | Information Gained | Applicability to this compound Synthesis |

|---|---|---|---|

| In-situ Raman Spectroscopy | Vibrational spectroscopy (light scattering) | Real-time concentration changes, identification of functional groups, reaction rate, mechanistic insights into solid-state reactions. researchgate.netbeilstein-journals.org | Ideal for monitoring mechanochemical or solid-phase syntheses. |

| Process GC-MS / LC-MS | Automated chromatographic separation and mass analysis | Reactant consumption, product formation, intermediate detection, quantitative kinetic data (rate constants). acs.org | Suitable for solution-phase reactions to build detailed kinetic models. |

| Competition Kinetics | Competing reaction pathways | Relative and absolute rate constants of specific elementary steps, such as C-Br vs. C-Cl bond cleavage. researchgate.net | Advanced mechanistic studies on the reactivity and selective functionalization of the C-X bonds. |

Applications Beyond Medicinal Chemistry

Material Science Applications

In the field of material science, the rigid, aromatic structure of the quinoline (B57606) ring system, combined with the reactive sites provided by the halogen atoms, positions 5-Bromo-8-chloroquinoline as a significant molecular component.

This compound serves as a foundational building block for the construction of more complex, polyfunctional organic molecules. Bromoquinolines are recognized as important precursors for forming new carbon-carbon bonds, which is a fundamental strategy in organic synthesis to build larger, novel-substituted quinoline derivatives. acgpubs.org The differential reactivity of the bromine and chlorine atoms on the quinoline ring allows for selective, stepwise reactions.

The bromo group at the 5-position and the chloro group at the 8-position can be targeted by various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This enables the introduction of a wide array of functional groups, including aryl, alkyl, and amino moieties. This strategic functionalization is key to designing molecules with tailored electronic, optical, or physical properties for specific applications in materials science and beyond. Many pharmacologically active compounds have been synthesized using haloaromatics like 5-bromoisoquinoline (B27571) as key building blocks in transition-metal coupling reactions. orgsyn.org

The incorporation of the this compound moiety into larger molecular or polymeric structures is a strategy for developing advanced materials. While specific research detailing materials derived directly from this compound is limited, the properties of halogenated quinolines suggest their potential. The quinoline nucleus is electron-deficient, which can impart useful electron-transporting properties to materials.

By polymerizing or attaching this quinoline unit to other functional molecules, it is possible to create materials with specific functionalities, such as:

Semiconducting Polymers: For use in organic electronics.

Fire-Retardant Materials: The presence of halogens can enhance flame retardancy.

Membranes: With selective permeability properties.

The development of such materials relies on the synthetic versatility of the this compound building block to create larger, well-defined architectures.

Quinoline derivatives are pivotal in coordination chemistry, particularly as ligands for forming stable and highly luminescent metal complexes. researchgate.net 8-Hydroxyquinoline (B1678124) and its derivatives are well-known chelating ligands that form the basis of many materials used in Organic Light-Emitting Diodes (OLEDs), with Tris(8-hydroxyquinolinato)aluminium (Alq3) being a benchmark example.

This compound can be considered a precursor for ligands suitable for such applications. The chlorine atom at the 8-position can be substituted with a hydroxyl group through a nucleophilic aromatic substitution reaction. This conversion yields a 5-bromo-8-hydroxyquinoline ligand, which can then chelate with various metal ions (e.g., Al³⁺, Zn²⁺, Mg²⁺). The design of the ligand plays a crucial role in tuning the photophysical properties of the resulting metal complexes. researchgate.net

The presence of the bromine atom at the 5-position can further modify the electronic properties of the ligand through the "heavy atom effect," which can influence the photoluminescent quantum yield and the lifetime of the excited state. This can be advantageous for creating phosphorescent emitters for highly efficient OLEDs. Research on the related compound, 5-chloro-8-hydroxyquinoline (B194070), has shown that its magnesium complex is a green-light-emitting material suitable for OLED fabrication. researchgate.net The excellent electron transfer properties of 8-hydroxyquinoline and its derivatives make them suitable ligands for optoelectronic devices. researchgate.net

Table 1: Potential Photophysical Properties of Metal Complexes with 5-Bromo-8-hydroxyquinoline Ligand (Hypothetical) This table is based on known properties of similar 8-hydroxyquinoline complexes and is for illustrative purposes.

| Metal Ion | Expected Emission Color | Potential Application |

| Al³⁺ | Green | OLED Emitter |

| Zn²⁺ | Green-Yellow | OLED Emitter, Sensor |

| Mg²⁺ | Green | OLED Emitter |

| Ir³⁺/Pt²⁺ | Red/Orange (Phosphorescent) | High-Efficiency OLEDs |

Dyes and Pigments Development

The quinoline scaffold is a chromophore found in various synthetic dyes. Specifically, derivatives of 8-hydroxyquinoline are used to synthesize azo dyes, which constitute the largest group of industrial colorants. These dyes are created via a coupling reaction between a diazonium salt and an electron-rich aromatic compound.

Similar to its application in luminescent complexes, this compound can be converted to 5-bromo-8-hydroxyquinoline. The resulting molecule is activated towards electrophilic substitution and can readily undergo azo coupling at the 5-position if it were not already occupied. However, with the bromo-substituent at the 5-position, the reactivity landscape changes. Alternatively, functionalization at other positions on the quinoline ring could be explored to attach chromophoric groups. The synthesis of novel azo dyes from various 8-hydroxyquinoline derivatives has been successfully demonstrated, yielding colors ranging from yellow to orange. derpharmachemica.com The resulting halogenated azo dyes could exhibit high lightfastness and thermal stability, making them potentially valuable for textile dyeing, printing inks, and coloring plastics.

Future Directions and Research Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally friendly and efficient methods for synthesizing 5-Bromo-8-chloroquinoline is a critical area of future research. Current synthetic strategies often involve sequential halogenation and other reactions that may require harsh conditions or generate hazardous byproducts. vulcanchem.com Future efforts will likely focus on "green chemistry" principles to improve the sustainability of its production.

Key research directions include:

Catalytic Methods: Investigating the use of novel catalysts, such as palladium(0) or copper(I), to enhance regioselectivity and reaction efficiency in cross-coupling reactions. vulcanchem.com

Solvent-Free Reactions: Developing synthetic protocols that minimize or eliminate the use of volatile organic solvents, thereby reducing environmental impact. vulcanchem.comacs.org

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel, which improves efficiency and reduces waste. A one-pot procedure for preparing 5-bromo-8-nitroisoquinoline (B189721) has already been developed, suggesting similar approaches could be applied to this compound. orgsyn.org

Ionic Liquids: Utilizing ionic liquids as recyclable and environmentally benign reaction media. acs.org

An efficient, eco-friendly protocol for synthesizing quinolinyl alkenes using an ionic liquid catalyst has been described, highlighting the potential of such green methodologies. acs.org

Design and Synthesis of Advanced this compound Derivatives and Hybrids

The core structure of this compound serves as a versatile scaffold for creating a diverse library of derivatives with enhanced biological activities. Future research will focus on the rational design and synthesis of novel analogs and hybrid molecules.

Key Areas of Focus:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the quinoline (B57606) core with various substituents will be crucial to elucidate the relationship between chemical structure and biological activity, ultimately optimizing its therapeutic potential. vulcanchem.com

Hybrid Molecules: Combining the this compound moiety with other pharmacologically active scaffolds to create hybrid compounds with dual or synergistic modes of action. For instance, hybridization of 8-hydroxyquinoline (B1678124) with ciprofloxacin (B1669076) has shown promise against both Gram-positive and Gram-negative bacteria. mdpi.com

Indoloquinolines: The synthesis of indolo[2,3-b]quinoline derivatives, based on the core structure of neocryptolepine, has demonstrated significant cytotoxicity against colorectal cancer cells, suggesting a promising avenue for anticancer drug development. nih.gov

Benzimidazole (B57391) Hybrids: The combination of chloroquinoline and benzimidazole pharmacophores has resulted in new hybrid molecules with notable antitumor activities. rsc.org